molecular formula C12H14N2OS B2464675 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine CAS No. 641993-23-9

2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine

Cat. No. B2464675
CAS RN: 641993-23-9
M. Wt: 234.32
InChI Key: BSDHUSABSLTXMT-UHFFFAOYSA-N
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Description

“2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Anticancer Activity

  • Thiazole derivatives, which include compounds related to 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine, have shown promise in anticancer activity. Specifically, new pyridocarbazole derivatives displayed significant in vitro cytotoxic activity against the A549 cell line (non-small cell lung cancer) (Jasztold-Howorko et al., 2005).
  • A series of thiazole-4-amine derivatives demonstrated good to moderate activity against various human cancer cell lines, including breast and lung cancer cells (Yakantham et al., 2019).
  • Synthesized thiazole compounds were found effective against breast cancer cells MCF7, showing that thiazole derivatives can have significant antiproliferative effects (Sonar et al., 2020).

Antimicrobial Activity

  • Certain thiazole compounds, which are structurally related to this compound, exhibited in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
  • A series of novel Schiff bases containing a thiazole ring showed significant anti-bacterial and anti-fungal activities, indicating the potential of thiazole derivatives in antimicrobial applications (Bharti et al., 2010).

Anticonvulsant Activity

  • Hydrazones containing a thiazolin-2-yl(4-ethoxy-3-methoxy)phenyl moiety, structurally similar to this compound, demonstrated anticonvulsant activity in mice, suggesting potential applications in treating seizures (Dimri & Parmar, 1978).

Safety and Hazards

Safety data sheets suggest that compounds similar to “2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine” can be harmful if swallowed . They may cause serious eye damage . Protective measures include wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its pharmacokinetic properties.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . For instance, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole, such as its solubility in various solvents , could potentially be influenced by environmental factors.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDHUSABSLTXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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